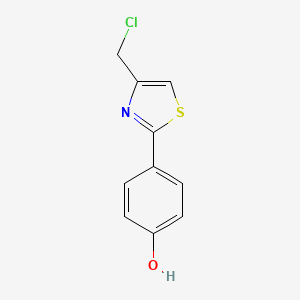

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL

Description

Properties

Molecular Formula |

C10H8ClNOS |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol |

InChI |

InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2 |

InChI Key |

VYYJVIFTHUOUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Thiazole-Phenol Bond Formation

A foundational method involves coupling a pre-formed chloromethylthiazole derivative with a phenol moiety. In a protocol adapted from, 2-bromothiazole derivatives are reacted with 4-bromophenol under Suzuki-Miyaura conditions. For example:

Reaction Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: K₂CO₃

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 55°C

-

Time: 2 hours

This method, however, produces 4-(thiazol-2-yl)phenol without the chloromethyl group. To introduce the chloromethyl substituent, post-functionalization is required.

Chloromethylation of Pre-Formed Thiazole-Phenol Intermediates

Chloromethylation can be achieved via nucleophilic substitution on a hydroxymethyl precursor. A two-step approach derived from involves:

-

Hydroxymethylation : Treating 4-(thiazol-2-yl)phenol with formaldehyde under basic conditions to yield 4-(4-(hydroxymethyl)thiazol-2-yl)phenol.

-

Chlorination : Reacting the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Optimized Chlorination Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | DCM | 0°C → RT | 4 h | 88% |

| PCl₅ | Toluene | 80°C | 2 h | 78% |

This method avoids regioselectivity challenges but requires stringent moisture control.

Direct Synthesis via Multi-Step Assembly

A more efficient route reported in constructs the thiazole ring with the chloromethyl group pre-installed. The sequence involves:

-

Thiazole Ring Formation : Condensation of thiourea with α-chloroketones to yield 4-(chloromethyl)thiazole.

-

Phenolic Coupling : Pd-mediated coupling of the thiazole with 4-bromophenol under inert atmosphere.

Critical Parameters

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Key Step | Yield | Scalability |

|---|---|---|---|

| Post-Functionalization | Chlorination of hydroxymethyl | 88% | Moderate |

| Direct Synthesis | Thiazole ring formation | 72% | High |

Post-functionalization offers higher yields but involves hazardous chlorinating agents. Direct synthesis is scalable but requires specialized catalysts.

Regioselectivity and Byproduct Formation

The position of the chloromethyl group is influenced by the choice of starting materials. Using α-chloroketones with electron-withdrawing groups minimizes byproducts like 5-(chloromethyl)thiazole isomers.

Mechanistic Insights and Reaction Optimization

Role of Palladium Catalysts

Tetrakis(triphenylphosphine)palladium(0) facilitates oxidative addition of aryl bromides to the thiazole, enabling bond formation at mild temperatures. Computational studies suggest that electron-rich thiazoles accelerate transmetallation, improving yields.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Various substituted thiazole derivatives.

Oxidation: Quinone derivatives.

Reduction: Reduced thiazole compounds.

Scientific Research Applications

Chemistry:

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.

Biology and Medicine:

In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.

Industry:

The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Urea Derivatives of 4-(4-(Chloromethyl)thiazol-2-yl)phenyl

Examples :

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b)

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (8c)

| Property | 8a | 8b | 8c |

|---|---|---|---|

| Yield | 50.3% | 58.1% | 55.3% |

| Molecular Weight | 362.1 g/mol | 412.0 g/mol | 396.0 g/mol |

| Key Substituents | 3-Fluorophenyl | 3,5-Dichlorophenyl | 3-Chloro-4-fluorophenyl |

Insights :

Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)

Examples :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

| Property | Compound 4 | Compound 5 |

|---|---|---|

| Crystallinity | Triclinic, P̄1 | Triclinic, P̄1 |

| Structural Planarity | Near-planar | One fluorophenyl group perpendicular |

| Key Features | Chlorophenyl | Fluorophenyl |

Insights :

Hydroxymethyl Analogues

Example: 4-(4-Hydroxymethyl-thiazol-2-yl)-phenol

| Property | Target Compound | Hydroxymethyl Analogue |

|---|---|---|

| Functional Group | Chloromethyl | Hydroxymethyl |

| Polar Surface Area | ~50 Ų | 81.59 Ų |

| Solubility | Moderate | Higher (due to -OH) |

Insights :

Methyl-Substituted Thiazoles

Example : 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

| Property | Target Compound | Methyl-Substituted Analogue |

|---|---|---|

| Lipophilicity | Moderate | Higher (due to -CH₃) |

| Reactivity | Electrophilic | Reduced (steric hindrance) |

Insights :

Methoxy-Substituted Derivatives

Example: [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol

| Property | Target Compound | Methoxy Derivative |

|---|---|---|

| Electronic Effects | Electron-withdrawing (Cl) | Electron-donating (-OCH₃) |

| Metabolic Stability | Lower | Higher |

Insights :

Data Tables

Table 1: Comparative Yields and Molecular Weights of Urea Derivatives

| Compound | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|

| 8a | 50.3 | 362.1 |

| 8b | 58.1 | 412.0 |

| 8c | 55.3 | 396.0 |

Table 2: Functional Group Impact on Properties

| Group | Polarity | Reactivity | Example Compound |

|---|---|---|---|

| Chloromethyl | Low | High | Target Compound |

| Hydroxymethyl | High | Low | 4-(4-Hydroxymethyl-thiazol-2-yl)-phenol |

| Methoxy | Moderate | Moderate | [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-(chloromethyl)thiazol-2-yl)phenol, and how are they determined experimentally?

- Answer: Key properties include melting point (160–165°C, determined via differential scanning calorimetry), solubility (assessed through solvent partitioning experiments), and stability (evaluated via accelerated degradation studies under varying pH/temperature). Spectroscopic techniques like NMR (¹H/¹³C for structural elucidation), FTIR (to identify functional groups like -OH and C-Cl), and ESI-MS (for molecular weight confirmation) are critical . Purity is validated using HPLC with UV detection .

Q. What synthetic routes are commonly employed to prepare 4-(4-(chloromethyl)thiazol-2-yl)phenol?

- Answer: A two-step approach is typical:

Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones, followed by cyclization.

Phenolic coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the phenol moiety.

Yields are optimized by controlling reaction temperature (e.g., reflux in ethanol) and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-(chloromethyl)thiazol-2-yl)phenol?

- Answer:

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and chloromethyl (-CH₂Cl, δ 4.5–4.8 ppm).

- ¹³C NMR: Confirms thiazole carbons (δ 150–160 ppm) and phenolic oxygen-bound carbons.

- FTIR: Detects O-H stretches (3200–3600 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- ESI-MS: Provides [M+H]⁺ peaks (e.g., m/z 362.1 for derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in 4-(4-(chloromethyl)thiazol-2-yl)phenol?

- Answer: Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects on reactivity. For example, the chloromethyl group’s susceptibility to hydrolysis can be predicted by analyzing LUMO energy levels .

Q. What strategies are effective in analyzing the metabolic stability of 4-(4-(chloromethyl)thiazol-2-yl)phenol derivatives?

- Answer:

- In vitro assays: Liver microsomal incubations (e.g., human CYP450 isoforms) with LC-MS/MS to track metabolite formation.

- Isotope labeling: Use of ¹⁴C-labeled compounds to quantify metabolic pathways.

- Structural modifications: Introduce deuterium at the chloromethyl group to slow CYP-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives against fungal pathogens?

- Answer:

- Substituent variation: Replace the chloromethyl group with fluorinated or methylthio groups to enhance lipophilicity and membrane penetration.

- Bioassays: Test antifungal activity using broth microdilution (MIC values) against Candida spp. or Aspergillus spp.

- Crystallography: Resolve ligand-enzyme complexes (e.g., fungal CYP51) to guide rational design .

Q. How to resolve discrepancies between in vitro and in vivo bioactivity data for derivatives?

- Answer:

- Pharmacokinetic profiling: Measure plasma protein binding, half-life, and bioavailability using LC-MS.

- Tissue distribution studies: Radiolabeled compounds track accumulation in target organs.

- Metabolite identification: Compare in vitro microsomal data with in vivo plasma metabolites .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results in different cell lines for 4-(4-(chloromethyl)thiazol-2-yl)phenol derivatives?

- Answer:

- Cell panel screening: Test across diverse lines (e.g., HEK293, HepG2) to identify lineage-specific toxicity.

- Mechanistic studies: Use siRNA knockdowns or CRISPR-Cas9 to isolate pathways (e.g., apoptosis vs. necrosis).

- Multi-omics integration: Combine transcriptomics and proteomics to map off-target effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.